![molecular formula C18H26BFN2O3 B1412955 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester CAS No. 1556924-32-3](/img/structure/B1412955.png)
2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester
Overview
Description
“2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester” is a chemical compound with the molecular formula C18H26BFN2O3 . It is used in laboratory chemicals .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H26BFN2O3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For example, they are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the formal anti-Markovnikov hydromethylation of alkenes .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids and their derivatives, like the compound , are often used in these reactions due to their stability, ease of preparation, and environmental benignity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester affects the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, and the compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Result of Action
The result of the action of 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is the formation of new carbon–carbon bonds . This is achieved through the compound’s role in the SM coupling reaction .
properties
IUPAC Name |
[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFN2O3/c1-17(2)18(3,4)25-19(24-17)14-7-6-13(12-15(14)20)16(23)22-10-8-21(5)9-11-22/h6-7,12H,8-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRVSNHYTWOPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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